molecular formula C6H7ClN2 B1590075 2-Chloro-6-methylpyridin-4-amine CAS No. 79055-63-3

2-Chloro-6-methylpyridin-4-amine

Cat. No.: B1590075
CAS No.: 79055-63-3
M. Wt: 142.58 g/mol
InChI Key: OCAAOWXXYDTPKA-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and an amino group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyridin-4-amine can be achieved through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine followed by amination. The process typically involves the following steps:

    Chlorination: 2,6-Dimethylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the second position.

    Amination: The resulting 2-chloro-6-methylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of amines.

Scientific Research Applications

2-Chloro-6-methylpyridin-4-amine is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Chloro-6-methylpyrimidin-4-amine: Similar structure but with a pyrimidine ring.

    2-Chloro-4-methylpyridine: Lacks the amino group at the fourth position.

    2-Amino-6-chloropyridine: Similar but with the amino group at the second position.

Uniqueness: 2-Chloro-6-methylpyridin-4-amine is unique due to the specific positioning of the chlorine, methyl, and amino groups on the pyridine ring, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAAOWXXYDTPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505452
Record name 2-Chloro-6-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-63-3
Record name 2-Chloro-6-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-methyl-4-nitropyridine 1-oxide (52 g, 0.27 mol) in EtOH and H2O was treated with powdered iron (46 g, 0.83 mol) and NH4Cl (44 g, 0.83 mol). The mixture was stirred at 90° C. for 3 h. After cooling to room temperature the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (500 mL), dried over magnesium sulfate, filtered and concentrated to afford 2-chloro-6-methylpyridin-4-amine. 1H NMR (400 MHz, CDCl3) δ 6.36 (d, J=1.5 Hz, 1H), 6.28 (d, J=1.2 Hz, 1H), 4.30 (m, 2H), 2.34 (s, 3H). LRMS calc'd for (C6H7ClN2) [M+H]+, 143; found 143.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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